Trimethyl(4-octylthiophen-2-yl)stannane
Description
Properties
Molecular Formula |
C15H28SSn |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
trimethyl-(4-octylthiophen-2-yl)stannane |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;/h9,11H,2-8H2,1H3;3*1H3; |
InChI Key |
ZJYOGTIHQFOQGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CSC(=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl 4 Octylthiophen 2 Yl Stannane
Established Synthetic Pathways
The primary route for synthesizing Trimethyl(4-octylthiophen-2-yl)stannane involves the initial formation of a highly reactive organolithium intermediate from 3-octylthiophene, followed by a stannylation reaction.
The first step in the synthesis is the regioselective lithiation of 3-octylthiophene. This reaction utilizes a strong base, typically n-butyllithium (n-BuLi), to deprotonate the thiophene (B33073) ring at the most acidic position, which is the carbon atom adjacent to the sulfur atom (the 2-position). rsc.orgresearchgate.netrsc.org The reaction is performed under inert conditions and at very low temperatures, commonly -78 °C, to prevent side reactions and ensure the stability of the lithiated intermediate. rsc.org The choice of solvent is also critical, with anhydrous tetrahydrofuran (THF) being commonly employed. rsc.org
The reaction proceeds by adding n-BuLi dropwise to a solution of 3-octylthiophene in THF. rsc.org The mixture is stirred for a period, typically around two hours, at -78 °C to allow for the complete formation of the 2-lithio-3-octylthiophene precursor. rsc.org
Table 1: Reagents and Conditions for Lithiation of 3-Octylthiophene
| Reagent/Condition | Parameter | Source |
|---|---|---|
| Starting Material | 3-octylthiophene | rsc.org |
| Lithiating Agent | n-Butyllithium (n-BuLi) | rsc.org |
| Solvent | Tetrahydrofuran (THF) | rsc.org |
| Temperature | -78 °C | rsc.org |
| Reaction Time | ~2 hours | rsc.org |
Following the successful formation of the lithiated precursor, the next step is stannylation. This is achieved by introducing trimethyltin chloride (Me3SnCl) to the reaction mixture. rsc.orgyoutube.com The highly nucleophilic carbon of the 2-lithio-3-octylthiophene attacks the electrophilic tin atom of the trimethyltin chloride, displacing the chloride ion and forming a stable carbon-tin bond. nih.gov
The trimethyltin chloride solution, also typically in THF, is added in one portion to the cold reaction mixture. rsc.org The solution is then allowed to warm to room temperature and stirred for an additional hour to ensure the reaction goes to completion. rsc.org The workup procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed and dried to yield the crude this compound, which can be further purified if necessary. rsc.org
Catalytic Systems and Reaction Conditions
This compound is primarily synthesized for its application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. nrochemistry.comwikipedia.org This reaction is a powerful tool for creating carbon-carbon bonds, essential for building the backbones of conjugated polymers. nih.govorganic-chemistry.org
The Stille reaction involves the coupling of an organostannane (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgjk-sci.com The reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions. jk-sci.comuwindsor.ca
The catalytic cycle consists of three main steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. wikipedia.org
Transmetalation: The organostannane transfers its organic group (the 4-octylthiophen-2-yl moiety) to the Pd(II) complex, displacing the halide and forming a new Pd-C bond. The tin byproduct is eliminated. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.org
The choice of the palladium catalyst is crucial for the success of the Stille coupling. Several palladium sources, both Pd(0) and Pd(II), are commonly used. harvard.edu
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): This is a stable, commercially available Pd(0) complex that can directly enter the catalytic cycle. jk-sci.comlibretexts.org It is widely used in Stille reactions involving thiophene derivatives due to its reliability and effectiveness. rsc.orgnih.gov For instance, in polymer synthesis, Pd(PPh3)4 is often added directly to a mixture of the stannane monomer and a dihaloaromatic co-monomer. rsc.org
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): This is another common Pd(0) source, frequently used in conjunction with additional phosphine ligands. rsc.orgjk-sci.comwiley-vch.de It serves as a precursor to the active catalytic species. The dba ligands are easily displaced by more strongly coordinating ligands, such as phosphines, allowing for the in-situ formation of the active catalyst. uwindsor.ca
Table 2: Common Palladium Catalysts in Stille Coupling
| Catalyst | Formula | Role/Features | Source |
|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | Direct source of active Pd(0) catalyst. | rsc.orgnih.govjk-sci.com |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd2(dba)3 | Pd(0) precursor, used with external ligands. | rsc.orgjk-sci.comwiley-vch.de |
Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. harvard.edu Phosphine ligands are the most common type used in Stille couplings. The electronic and steric properties of the ligand can significantly impact the reaction rate and yield.
Tri(o-tolyl)phosphine (P(o-tolyl)3 or P(o-Tol)3) is an example of a bulky, electron-rich phosphine ligand. rsc.org Such ligands are known to accelerate key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. wiley-vch.de The bulkiness of the ligand can promote the dissociation needed to form the active catalytic species, while its electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition step. wiley-vch.de The choice of ligand can be tailored to the specific substrates to optimize the efficiency of the Stille coupling reaction. harvard.eduwiley-vch.de
Optimization of Synthetic Parameters
The successful synthesis of high-purity this compound hinges on the careful control of reaction conditions. Key parameters that are frequently optimized include the choice of solvent systems, precise temperature control throughout the reaction, and the maintenance of an inert atmosphere to prevent unwanted side reactions.
The selection of an appropriate solvent is crucial for ensuring the solubility of reactants and intermediates, as well as for moderating reaction temperatures. In the synthesis of this compound, which typically proceeds via lithiation of 2-bromo-4-octylthiophene followed by stannylation with trimethyltin chloride, Tetrahydrofuran (THF) is a commonly employed solvent. rsc.org The initial lithiation step is highly temperature-sensitive and is generally performed at very low temperatures, such as –78 °C, to control the reactivity of the organolithium intermediate and prevent side reactions. rsc.org
Following the formation of the lithiated species, the reaction with trimethyltin chloride is carried out. rsc.org The temperature may be allowed to gradually warm to room temperature to ensure the completion of the stannylation reaction. rsc.org
In subsequent applications, such as Stille coupling reactions where this compound acts as a monomer, solvents like toluene, often in combination with co-solvents like DMF, are utilized. rsc.org These reactions are typically conducted at elevated temperatures, often under reflux conditions, to drive the reaction to completion. rsc.org The choice of solvent and temperature is dictated by the specific reactants and catalysts involved in the coupling reaction. rsc.org
Table 1: Solvent Systems and Temperature Conditions in the Synthesis and Application of this compound
| Reaction Step | Solvent(s) | Temperature | Purpose | Reference |
|---|---|---|---|---|
| Lithiation | Tetrahydrofuran (THF) | –78 °C | Formation of the organolithium intermediate | rsc.org |
| Stannylation | Tetrahydrofuran (THF) | –78 °C to Room Temperature | Reaction with trimethyltin chloride | rsc.org |
Organometallic reagents, such as the n-butyllithium used for lithiation and the resulting organotin product, are often sensitive to moisture and atmospheric oxygen. rsc.org To prevent the degradation of these reagents and the formation of undesired byproducts, the synthesis of this compound is conducted under an inert atmosphere. rsc.orgsigmaaldrich.com This is typically achieved by using a nitrogen (N₂) or argon atmosphere throughout the reaction setup. rsc.org
Techniques such as degassing the solvents prior to use are also employed to remove dissolved oxygen. rsc.org This can be accomplished by bubbling an inert gas like nitrogen or argon through the solvent or by using freeze-pump-thaw cycles. rsc.org Maintaining an inert atmosphere is a critical factor in achieving high yields and purity of the final product. rsc.orgsigmaaldrich.com
Purification Techniques for Monomer Isolation
After the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts. Therefore, rigorous purification is necessary to isolate the monomer in a highly pure form suitable for polymerization. The most common purification strategy involves a combination of liquid-liquid extraction and column chromatography. rsc.orgrsc.org
Liquid-liquid extraction is an essential workup step to separate the desired organotin compound from inorganic salts and other polar impurities. rsc.org After quenching the reaction, typically with water, the reaction mixture is transferred to a separatory funnel. rsc.org An organic solvent, immiscible with water, is added to dissolve the product. rsc.org Common organic solvents used for extraction include diethyl ether, ethyl acetate, and dichloromethane (DCM). rsc.org
The organic layer, now containing the crude product, is washed sequentially with water and brine (a saturated aqueous solution of sodium chloride). rsc.orgrsc.org These washing steps help to remove any remaining water-soluble impurities. rsc.orgrsc.org The combined organic phases are then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. rsc.orgrsc.orgnih.gov
Following extraction and drying, the crude product is further purified by column chromatography. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is commonly used as the stationary phase. rsc.orgrsc.org
The crude product is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The choice of eluent is critical for achieving good separation. Nonpolar solvents like n-hexane or mixtures of hexane with a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate are frequently used. rsc.orgrsc.org The polarity of the eluent is carefully chosen to allow the desired product to move down the column at a different rate than the impurities, leading to their separation. rsc.org Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. nih.gov
Table 2: Column Chromatography Conditions for the Purification of this compound and Related Compounds
| Stationary Phase | Eluent (Mobile Phase) | Compound Type Purified | Reference |
|---|---|---|---|
| Silica Gel | n-hexane | Organotin compound | rsc.org |
| Silica Gel | Dichloromethane (DCM) : n-hexane (2:8) | Product of Stille Coupling | rsc.org |
| Silica Gel | Dichloromethane (DCM) : n-hexane (1:1) | Brominated intermediate | rsc.org |
Application As a Monomer in Conjugated Polymer and Small Molecule Synthesis
Role in Palladium-Catalyzed Stille Coupling Polymerization Reactions
The Stille coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net This reaction involves the coupling of an organostannane (organotin) compound with an organic electrophile, typically a halide. wikipedia.orgwiley-vch.de Trimethyl(4-octylthiophen-2-yl)stannane serves as the organostannane component in these reactions.
The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of polymerization, a bifunctional organostannane monomer, such as a distannyl derivative, is reacted with a bifunctional organic halide, like a dibromoaromatic compound, to produce a polymer chain. wiley-vch.deacs.org The use of this compound allows for the introduction of the 4-octylthiophene-2-yl moiety into the polymer backbone. The reaction is known for its tolerance to a wide variety of functional groups and its effectiveness in creating extended π-conjugated systems. wiley-vch.deosti.gov
The general scheme for a Stille coupling reaction is as follows: R'-X + R''-SnR3 → R'-R'' + X-SnR3 wikipedia.org
In this reaction:
R' and R'' are organic groups.
X is typically a halide (e.g., Br, I).
SnR3 represents the organotin group, where R is often a non-transferable alkyl group like methyl or butyl.
A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the reaction. wiley-vch.de
Synthesis of Specific Polymer Backbones Incorporating the Thiophene-Stannane Moiety
Isoindigo is an electron-accepting unit that, when incorporated into conjugated polymers, can lead to materials with low band gaps, making them suitable for applications in organic electronics. mdpi.comrsc.orgresearchgate.net The synthesis of isoindigo-based copolymers often utilizes the Stille coupling reaction. mdpi.com In a typical synthesis, a dibrominated isoindigo derivative is reacted with a distannylated comonomer. While the specific synthesis of a "PnTI series" using this compound is not detailed in the provided search results, the general methodology involves the copolymerization of an electron-deficient unit (like isoindigo) with an electron-rich unit (like thiophene). mdpi.comresearchgate.net The use of a stannylated thiophene (B33073), such as this compound, would provide the electron-donating thiophene moiety in the polymer backbone.
For instance, various isoindigo-based donor-acceptor copolymers have been synthesized by reacting a dibrominated isoindigo monomer with different stannylated aromatic compounds. researchgate.net The resulting polymers exhibit strong intramolecular charge transfer, which is a key characteristic for their application in organic photovoltaics and field-effect transistors. researchgate.net
Benzodithiophene (BDT) is a widely used electron-donating building block for high-performance conjugated polymers in organic solar cells. researchgate.netresearchgate.net The Stille coupling polymerization is a common method to synthesize BDT-based polymers. researchgate.netresearchgate.net For example, the polymer PBDT-TT can be synthesized by reacting a distannylated BDT derivative with a dibrominated thieno[3,4-b]thiophene monomer. researchgate.net
In a similar fashion, this compound can be used to introduce thiophene units into BDT-based polymer backbones. For instance, a distannylated BDT monomer can be copolymerized with a dibrominated thiophene derivative, or conversely, a dibrominated BDT monomer can be reacted with a distannylated thiophene monomer. The specific structure of P(BDT-T) would involve the alternating copolymerization of a BDT unit and a single thiophene unit, while P(BDT-TT) would involve a BDT unit copolymerized with a bithiophene unit. The octyl side chain from the stannane monomer enhances the solubility of the resulting polymer. acs.org
| Polymer | Monomers | Polymerization Method | Key Feature |
| PBDT-TT | [4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane) and 2,5-dibromo-3,4-dinitrothiophene | Stille Coupling | Benzodithiophene-based polymer |
| PPD-BDT | Dibrominated PPD and [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane) | Stille Coupling | Benzodithiophene-based copolymer |
Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) is a heterocyclic aromatic compound that can be used as a building block for conjugated polymers in organic thin-film transistors. researchgate.net The synthesis of BBO-based polymers can be achieved through Stille coupling. researchgate.net For instance, a BBO-based monomer with thiophene π-spacers can be synthesized by reacting a dibrominated BBO core with this compound. researchgate.netmdpi.com This resulting monomer can then be further functionalized (e.g., brominated) and subsequently polymerized with another comonomer, such as a stannylated cyclopentadithiophene (CPDT), to yield the final conjugated polymer. researchgate.net The inclusion of the alkylated thiophene spacer can influence the polymer's solubility and molecular ordering. researchgate.net
A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) type small molecules are a class of organic semiconductors with applications in organic electronics. google.com The design of these molecules often involves a central electron-donating (D) core flanked by electron-accepting (A) units, connected by π-conjugated bridges. google.com The synthesis of such molecules frequently employs palladium-catalyzed cross-coupling reactions like the Stille coupling to connect the different building blocks.
While the specific synthesis of "IDTOT-4F" is not explicitly detailed in the search results, the general synthetic strategy for A-π-D-π-A molecules involves the stepwise coupling of the donor, acceptor, and π-bridge components. This compound can be used to introduce the thiophene π-bridge into the molecular structure by reacting it with a halogenated donor or acceptor unit. The octyl group on the thiophene ring is crucial for ensuring good solubility of the final small molecule, which is important for solution-based processing. illinois.edu
Cyclopentadithiophene (CPDT) is a rigid and planar electron-donating building block that is extensively used in the synthesis of conjugated polymers for various organic electronic applications. researchgate.netacs.orgbilpubgroup.com The Stille coupling reaction is a key method for the synthesis of CPDT-based polymers. researchgate.netacs.org In a typical polymerization, a distannylated CPDT monomer is reacted with a dihalogenated comonomer. researchgate.net
Design Principles for Novel Conjugated Systems
The development of novel conjugated systems utilizing monomers like this compound is guided by strategic design principles aimed at tuning the material's optoelectronic properties for specific applications. A key approach is the construction of donor-acceptor (D-A) copolymers, which allows for precise control over the polymer's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy levels of these orbitals dictate the material's absorption spectrum, band gap, and charge transport characteristics.
Strategic Combinations of Electron-Donating and Electron-Accepting Building Blocks
The 4-octylthiophene unit within this compound functions as an electron-donating block in the polymer backbone. To create a D-A architecture, this monomer is strategically copolymerized with various electron-accepting (acceptor) monomers. This combination induces an intramolecular charge transfer between the electron-rich and electron-poor moieties, which is a powerful tool for tuning the polymer's properties.
The strength of the donor and acceptor units directly influences the energy levels of the resulting copolymer. The HOMO level is primarily determined by the electron-donating monomer, while the LUMO level is largely set by the electron-accepting monomer. By selecting different acceptor units to combine with the 4-octylthiophene donor, a range of materials with tailored electronic properties can be synthesized.
Commonly used electron-accepting building blocks for copolymerization with thiophene-based donors include:
Benzothiadiazole (BT): A widely used acceptor that leads to low band gap polymers with broad absorption spectra.
Diketopyrrolopyrrole (DPP): A strongly electron-withdrawing unit that results in polymers with even lower band gaps and high charge carrier mobilities.
Thienopyrazine (TP): Another electron-deficient system that can be used to fine-tune the electronic properties of the resulting copolymers.
The strategic selection of these combinations allows for the creation of materials with absorption profiles that can be matched to the solar spectrum for photovoltaic applications or tuned to emit light at specific wavelengths for use in organic light-emitting diodes (OLEDs).
Influence of Monomer Structure on Polymer Absorption and Energy Levels
The structure of the monomers used in the polymerization has a profound impact on the absorption characteristics and energy levels of the resulting conjugated polymer. The introduction of the 4-octylthiophene unit, with its electron-donating nature, typically raises the HOMO level of the polymer. When this donor is combined with a strong acceptor, the LUMO level is lowered, leading to a reduction in the energy band gap. A smaller band gap allows the polymer to absorb light at longer wavelengths, extending its absorption further into the visible and even near-infrared regions of the electromagnetic spectrum.
The alkyl side chain, in this case, the octyl group on the thiophene ring, also plays a crucial role. While it does not directly participate in the π-conjugation of the polymer backbone, it is essential for ensuring solubility of the polymer in common organic solvents. This processability is a key advantage for fabricating thin films for electronic devices.
The following table summarizes the typical effects of copolymerizing an electron-donating 4-alkylthiophene unit with various electron-accepting units on the polymer's electronic properties.
| Polymer System (Donor-Acceptor) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Absorption Maximum (nm) |
|---|---|---|---|---|
| Poly(4-alkylthiophene-alt-benzothiadiazole) | -5.2 to -5.4 | -3.4 to -3.6 | 1.8 to 2.0 | 550 - 650 |
| Poly(4-alkylthiophene-alt-diketopyrrolopyrrole) | -5.3 to -5.5 | -3.7 to -3.9 | 1.4 to 1.6 | 700 - 850 |
| Poly(4-alkylthiophene-alt-thienopyrazine) | -5.1 to -5.3 | -3.3 to -3.5 | 1.8 to 2.0 | 500 - 600 |
Note: The values presented in the table are approximate ranges based on published data for analogous polymer systems and may vary depending on the specific molecular weight, regioregularity, and processing conditions of the polymer.
As the data indicates, increasing the electron-withdrawing strength of the acceptor unit (from thienopyrazine to benzothiadiazole and further to diketopyrrolopyrrole) generally leads to a lowering of both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO level. This results in a systematic reduction of the band gap and a red-shift in the absorption maximum, allowing for the absorption of lower energy photons. This tunability is a cornerstone of modern organic electronics research, enabling the rational design of materials for high-performance devices.
Advanced Characterization Methodologies for Derived Polymeric and Small Molecule Materials
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the electronic and structural characteristics of materials synthesized using Trimethyl(4-octylthiophen-2-yl)stannane. These techniques provide insights into electronic transitions, atomic connectivity, and elemental composition, which are essential for material design and optimization.
UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions in conjugated polymers and small molecules. The absorption spectra of these materials, typically recorded in solution and as thin films, reveal important information about their electronic structure, including the energy of the π-π* transitions and intramolecular charge transfer (ICT) bands.
For donor-acceptor copolymers, the UV-Vis spectrum often displays two distinct absorption bands. One band, at higher energy (shorter wavelength), corresponds to the localized π-π* transition of the aromatic rings in the polymer backbone. The second, lower-energy (longer wavelength) band is attributed to an intramolecular charge transfer (ICT) between the electron-donating (e.g., octylthiophene) and electron-accepting units. researchgate.net The position of the ICT band is particularly sensitive to the electronic nature of the donor and acceptor moieties and the degree of conjugation along the polymer chain.
The absorption spectra of copolymers based on thiophene (B33073) and benzodithiophene units can show a broad absorption range extending to over 760 nm, indicating a low band gap. nih.gov In solution, the absence of significant shifts in the absorption maximum with varying concentration suggests a lack of significant intermolecular aggregation. nih.gov When comparing solution and thin-film spectra, a red-shift in the absorption maximum in the solid state is often observed, which is indicative of stronger intermolecular interactions and a more planar polymer backbone conformation.
Table 1: Representative UV-Vis Absorption Data for Thiophene-Based Copolymers
| Copolymer System | Solvent/State | Absorption Maxima (λ_max) [nm] | Reference |
| Thiophene-Benzothiadiazole | Chloroform | 420, 550-700 | researchgate.net |
| Thiophene-Benzodithiophene | Thin Film | Broad absorption up to 760 | nih.gov |
| Fluorene-di-2-thienyl-2,1,3-benzothiadiazole | Chloroform | ~400, ~550 | mdpi.com |
This table presents illustrative data from similar thiophene-based copolymer systems to demonstrate typical absorption characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers and small molecules derived from this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired chemical structure and the assessment of polymer regioregularity.
In the ¹H NMR spectrum of a typical thiophene-based polymer, the aromatic protons on the thiophene and comonomer units resonate in the downfield region (typically δ 6.5-8.5 ppm). The aliphatic protons of the octyl side chains appear in the upfield region (δ 0.8-3.0 ppm). The integration of the signals can be used to confirm the ratio of the different monomer units in a copolymer.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to the aromatic carbons appearing in the δ 110-150 ppm range, while the aliphatic carbons of the octyl group are found at δ 14-40 ppm. For instance, in a vinyl-linked benzothiadiazole thiophene polymer, characteristic peaks can be assigned to the various carbon atoms in the structure. rsc.org
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Thiophene-Benzothiadiazole Copolymer Derivative
| Nucleus | Chemical Shift (δ) [ppm] | Assignment | Reference |
| ¹H | 8.12 (d) | Vinyl protons | rsc.org |
| ¹H | 7.51 (s) | Benzothiadiazole protons | rsc.org |
| ¹H | 6.87 (s) | Thiophene protons | rsc.org |
| ¹H | 2.47 (d) | -CH₂- protons adjacent to thiophene | rsc.org |
| ¹H | 0.94-0.77 (m) | -CH₃ protons of octyl group | rsc.org |
| ¹³C | 142.45, 142.24 | Aromatic carbons | rsc.org |
| ¹³C | 38.85, 34.99, 33.39 | Aliphatic carbons of octyl group | rsc.org |
| ¹³C | 14.11 | Methyl carbon of octyl group | rsc.org |
This table is based on data for a 4,7-bis((trans)-2-(5-bromo-4-(octyldodecyl)thiophen-2-yl)vinyl)benzothiadiazole derivative and serves as an example of typical NMR assignments.
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a synthesized polymer. This analysis is crucial for verifying the stoichiometry of the repeating unit and confirming the successful incorporation of the different monomers in the expected ratio. The experimentally determined weight percentages of the elements are compared with the theoretically calculated values based on the proposed polymer structure. A close agreement between the found and calculated values provides strong evidence for the purity and the correct chemical formula of the material. For example, elemental analysis of a benzothiadiazole-based copolymer can confirm the expected percentages of C, H, N, and S. rsc.org
Table 3: Example Elemental Analysis Data for a Thiophene-Benzothiadiazole Copolymer
| Element | Calculated (%) | Found (%) | Reference |
| C | 75.96 | 75.12 | rsc.org |
| H | 10.02 | 9.96 | rsc.org |
| N | 3.16 | 3.15 | rsc.org |
| S | 10.86 | 10.64 | rsc.org |
This table shows representative elemental analysis data for a poly[4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzothiadiazole-alt-vinylene] (PTBSV) to illustrate the method's application.
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the photoluminescence (PL) lifetime of excited states in materials. By measuring the decay of the fluorescence intensity over time following pulsed laser excitation, TCSPC provides insights into the dynamics of radiative and non-radiative decay processes. For materials derived from this compound, this technique can be used to study the lifetime of excitons and how it is affected by the polymer structure, morphology, and the presence of quenching species. Shorter PL lifetimes can indicate efficient non-radiative decay pathways, such as charge transfer or energy transfer, which are crucial processes in organic photovoltaic devices.
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of photoexcited species, such as excitons and charge carriers, on ultrafast timescales (femtoseconds to microseconds). In this technique, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time delay. This allows for the direct observation of the formation and decay of various excited-state species. For polymers derived from this compound, transient absorption can be used to investigate processes such as exciton (B1674681) dissociation, charge separation, and charge recombination, which are fundamental to the operation of organic solar cells and photodetectors.
Fourier Transform Photocurrent Spectroscopy (FTPS) is a highly sensitive method for measuring the external quantum efficiency (EQE) of a photovoltaic device over a broad spectral range, including the sub-bandgap region. By measuring the photocurrent generated in response to illumination with light of varying wavelengths, FTPS can detect very weak absorption features that correspond to electronic defect states within the bandgap of the semiconductor material. For devices fabricated with materials derived from this compound, FTPS is a valuable tool for characterizing the density and energy distribution of trap states that can limit device performance through charge carrier recombination.
Electrochemical Property Assessment
Electrochemical methods are fundamental in characterizing the electronic properties of conjugated materials derived from this compound, such as poly(4-octylthiophene). These techniques provide insights into the material's redox behavior and allow for the determination of key electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the oxidation and reduction processes of materials. For conjugated polymers like poly(3-octylthiophene) (P3OT), which is structurally similar to polymers derived from the specified precursor, CV measurements are essential for determining their ionization potential and electron affinity. sdiarticle4.com By scanning the potential of a working electrode coated with the polymer film, a voltammogram is produced that reveals the potentials at which the material is oxidized (loses electrons) and reduced (gains electrons).
The onset potentials for oxidation (E_ox) and reduction (E_red) are used to estimate the HOMO and LUMO energy levels, respectively. researchgate.net The HOMO level, which corresponds to the p-doping or oxidation potential, and the LUMO level, corresponding to the n-doping or reduction potential, are critical parameters that govern the material's charge injection and transport properties, as well as its suitability for use in electronic devices like organic solar cells and light-emitting diodes. sdiarticle4.commdpi.com
For instance, the HOMO and LUMO energy levels for Poly(3-octylthiophene-2,5-diyl) (P3OT) have been determined using CV. sdiarticle4.com These values are crucial for designing device architectures with appropriate energy level alignment to ensure efficient charge transfer at interfaces with other materials. sdiarticle4.com As the degree of polymerization in polythiophenes increases, the HOMO energy level tends to increase while the LUMO energy level decreases, resulting in a smaller energy gap. mdpi.comsemanticscholar.org
Below is a table summarizing representative energy level data for poly(3-octylthiophene) determined through electrochemical methods.
| Property | Value (eV) | Reference |
| HOMO | -4.97 | sdiarticle4.com |
| LUMO | -2.62 | sdiarticle4.com |
| Band Gap | 2.35 | sdiarticle4.com |
Note: The values are for P3OT and serve as a close approximation for polymers derived from this compound. The exact energy levels can be influenced by factors such as regioregularity, molecular weight, and film processing conditions.
Molecular Weight and Distribution Analysis
The molecular weight and its distribution (polydispersity) are critical parameters for polymers derived from this compound, as they significantly influence the material's processing, morphology, and ultimately, its electronic performance. nih.gov Higher molecular weight and controlled regioregularity in polythiophenes generally lead to improved thermal properties, optical characteristics, and charge carrier mobilities. nih.gov
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of polymers. researchgate.net In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel beads. nih.gov Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample can be determined. nih.gov
Studies on poly(3-alkylthiophene)s, including poly(3-octylthiophene) (P3OT), have demonstrated that the molecular weight can be controlled by adjusting the synthesis conditions, such as the monomer-to-catalyst ratio in Grignard metathesis polymerization. mdpi.com GPC analysis reveals that most synthesized polythiophenes can achieve a narrow polydispersity (PDI typically between 1.3–1.5), which is indicative of a well-controlled polymerization process. mdpi.com The solubility of the polymer in the GPC eluent is an important factor for accurate measurements. mdpi.com
The following table presents typical molecular weight data for poly(3-octylthiophene) synthesized via Grignard metathesis polymerization.
| Sample ID | [Monomer]₀/[Ni]₀ | Mn (GPC, kDa) | PDI (GPC) |
| P3OT-1 | 50 | 17.1 | 1.40 |
| P3OT-2 | 100 | 32.5 | 1.34 |
| P3OT-3 | 200 | 58.4 | 1.48 |
Data adapted from studies on poly(3-octylthiophene)s. mdpi.com
Morphological and Thin-Film Structural Investigations
The solid-state arrangement of polymer chains in thin films is paramount to the performance of organic electronic devices. The surface topography, nanomorphology, and degree of crystalline order directly impact charge transport. Therefore, detailed structural investigations are essential for materials derived from this compound.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. In tapping mode, a sharp tip attached to a cantilever is oscillated near its resonance frequency as it scans the sample surface. Changes in the oscillation amplitude, caused by tip-surface interactions, are used to construct a topographical map. nanoworld.com
For polythiophene thin films, AFM is invaluable for visualizing the surface morphology, including features like crystalline domains, fibrillar structures, and surface roughness. mdpi.comunifesp.br The morphology is highly dependent on factors such as the polymer's molecular weight, the solvent used for spin-coating, and post-deposition treatments like thermal annealing. researchgate.net For example, high molecular weight poly(3-hexylthiophene) (P3HT) films often exhibit a more defined, fibrillar network structure compared to low molecular weight films, which can lead to improved electrical properties. researchgate.net AFM studies can reveal a uniform surface morphology with low surface roughness, which is desirable for creating efficient interfaces in multilayer devices. mdpi.com
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. When a beam of X-rays interacts with a semi-crystalline polymer film, the ordered regions (crystallites) diffract the X-rays at specific angles determined by the spacing of the atomic planes, according to Bragg's Law. mdpi.com For conjugated polymers like polythiophenes, XRD is crucial for probing the lamellar stacking of alkyl side chains and the π–π stacking of the conjugated backbones. nist.gov
In thin films of poly(3-alkylthiophene)s, a common packing motif involves the polymer backbones arranging in layers, separated by the interdigitated alkyl side chains. researchgate.net XRD patterns of these films typically show a series of (h00) diffraction peaks at low angles, which correspond to the lamellar spacing between the polymer backbones. nih.gov A peak at a higher angle (around 2θ ≈ 20-25°) is often associated with the (010) reflection, representing the π–π stacking distance between adjacent conjugated chains. mdpi.com This distance is a critical parameter, as closer π–π stacking generally facilitates more efficient intermolecular charge transport. Grazing-incidence X-ray diffraction (GIXD) is a particularly powerful variant for studying the molecular orientation and packing structure in thin films. mdpi.comnist.gov
The table below summarizes typical structural parameters obtained from XRD measurements for poly(3-alkylthiophene) films.
| Polymer | Diffraction Peak | d-spacing (nm) | Interpretation |
| Poly(3-octylthiophene) | (100) | ~2.0 | Lamellar spacing (inter-chain) |
| Poly(3-octylthiophene) | (010) | ~0.38 | π-stacking distance |
Note: Values are representative for poly(3-alkylthiophene)s and can vary with processing conditions and regioregularity. nist.govresearchgate.net
Theoretical and Computational Investigations of Derived Materials
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic and molecular properties of conjugated polymers such as poly(3-octylthiophene-2,5-diyl) (P3OT), a polymer structurally analogous to that derived from Trimethyl(4-octylthiophen-2-yl)stannane. journaljmsrr.com DFT calculations are employed to optimize the ground-state geometries of these polymers and to determine key electronic characteristics. mdpi.com The choice of the exchange-correlation functional within DFT is crucial, as it can significantly influence the predicted properties, particularly the band gap. psu.edu
For instance, studies on polythiophene have shown that different functionals yield varying predictions for the material's electronic properties. psu.edu The band structure and density of states are calculated to understand the distribution of electronic states and to predict the bandgap (Eg), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). psu.edu A study on P3OT using the B3LYP functional with a 6-311+G(d) basis set determined the electronic properties of the polymer. journaljmsrr.com The electronic structure of polythiophenes is foundational to their use in organic semiconductor devices, as it dictates their optical and electronic transport properties. psu.edu
Table 1: Comparison of Polythiophene Band Gap (Eg) Calculated with Different DFT Functionals
| DFT Functional | Calculated Band Gap (Eg) in eV | Reference |
|---|---|---|
| LDA CA-PZ | 1.55 | psu.edu |
| GGA-PBE | 1.58 | psu.edu |
| GGA-PW91 | 1.59 | psu.edu |
| GGA-BLYP | 1.64 | psu.edu |
| Experimental Value | 2.0 | psu.edu |
Computational Approaches for Energy Level Prediction
Accurate prediction of HOMO and LUMO energy levels is essential for designing effective organic electronic devices. Computational chemistry offers several methods to achieve this, with DFT and Time-Dependent DFT (TD-DFT) being among the most common. mdpi.com These calculations provide the energies of the frontier molecular orbitals, and the difference between them (the HOMO-LUMO gap) is a critical parameter for chemical reactivity and stability. amazonaws.com
For poly(3-octylthiophene-2,5-diyl), DFT calculations in a vacuum have predicted a HOMO level of -6.44 eV, a LUMO level of -3.63 eV, and a resulting energy gap of 2.81 eV. journaljmsrr.com For the closely related poly(3-hexylthiophene) (P3HT), the HOMO-LUMO gap in the gas phase was calculated to be 3.8827 eV. amazonaws.com Studies have shown that as the degree of polymerization in polythiophene chains increases, the LUMO energy tends to decrease while the HOMO energy increases, causing the band gap to narrow and approach an experimental value of around 2.0 eV. mdpi.compsu.edu
Beyond traditional quantum chemical methods, machine learning approaches like Gaussian process regression (GPR) are emerging as powerful tools for predicting HOMO-LUMO energies, offering a potential acceleration of calculations compared to purely ab initio methods. chemrxiv.org
Table 2: Predicted Frontier Orbital Energies for Poly(alkylthiophene)s
| Polymer | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Poly(3-octylthiophene-2,5-diyl) | DFT/B3LYP/6-311+G(d) | -6.44 | -3.63 | 2.81 | journaljmsrr.com |
| Poly(3-hexylthiophene) | DFT/B3LYP | - | - | 3.8827 | amazonaws.com |
Modeling of Molecular Conformations and Intramolecular Charge Transfer Effects
The physical arrangement of polymer chains and the charge distribution within them are key determinants of material performance. Molecular dynamics (MD) simulations, at both atomistic and coarse-grained levels, are used to study the conformation of single poly(alkylthiophene) chains. nih.govnih.gov These simulations have revealed that poly(3-hexylthiophene) can adopt various conformations, such as bundle and toroid structures, depending on temperature. nih.govnih.gov A critical conformational parameter in polythiophenes is the dihedral angle between adjacent thiophene (B33073) rings, which influences the degree of electron delocalization along the polymer backbone. harvard.edu Dynamic NMR studies have suggested that alkylated bithiophenes can rapidly interconvert between syn-like and anti-like forms. harvard.edu
Intramolecular charge transfer (ICT) is a crucial process in materials used for photovoltaics and nonlinear optics. researchgate.netmdpi.com This phenomenon involves the photoinduced transfer of an electron from a donor part to an acceptor part of a molecule. mdpi.com Computational models, including ab initio simulations, are used to investigate the dynamics of this process. researchgate.net These simulations can reveal how factors like vibronic coupling (the interaction between electronic and vibrational states) and molecular geometry can initiate charge separation within the polymer. researchgate.net In some "push-pull" type molecules, a twisted geometry in the excited state is suggested to facilitate ICT, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). mdpi.com
Simplification Strategies in Computational Modeling for Polymeric Systems (e.g., Alkyl Chain Truncation)
The computational study of large polymeric systems presents significant challenges due to the high number of atoms involved. To make these calculations more feasible, researchers often employ simplification strategies. nih.gov A common and effective technique is the truncation of long alkyl side chains. nih.gov For instance, in computational models of some polythiophene derivatives, long alkyl chains have been replaced by a simple methyl group. researchgate.net
Performance and Device Physics in Organic Electronic Applications
Organic Photovoltaic Cells (OPVs) / Polymer Solar Cells (PSCs)
Extensive literature searches did not yield specific research data on the application of polymers directly synthesized from Trimethyl(4-octylthiophen-2-yl)stannane in organic photovoltaic cells. Consequently, detailed information regarding the following subsections is not available for this specific chemical compound.
Power Conversion Efficiency (PCE) Optimization and Performance Benchmarking
No data is available on the power conversion efficiency of OPVs using polymers derived from this compound.
Charge Generation and Transport Mechanisms in Photoactive Layers
There is no specific information on the charge generation and transport mechanisms in photoactive layers employing polymers synthesized with this compound.
Influence of Polymer Architecture on Device Nanomorphology and Phase Separation
Information regarding the influence of polymer architectures from this compound on the nanomorphology and phase separation in OPV devices is not present in the reviewed literature.
Development of Wide-Bandgap P-type and Low-Bandgap N-type Semiconducting Polymers for OPVs
There are no available studies detailing the development of wide-bandgap p-type or low-bandgap n-type semiconducting polymers for OPVs using this compound.
Hole and Electron Mobility Determination (e.g., Space Charge Limited Current - SCLC Method)
No data on hole and electron mobility determined by methods such as SCLC for OPV devices based on polymers from this compound could be located.
Organic Field-Effect Transistors (OFETs)
In the realm of organic field-effect transistors (OFETs), this compound has been utilized as a monomer for the synthesis of novel p-type conjugated polymers. One such polymer, designated as PBC3, was synthesized via Stille polycondensation, copolymerizing a monomer derived from this compound with a (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl)bis(trimethylstannane) (CPDT) comonomer. mdpi.com The resulting polymer, Poly[(4,8-di(4-octylthiophen-2-yl)-2,6-dioctylbenzo[1,2-d:4,5-d′]bis(oxazole)-5,5′-diyl)-alt-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl)], incorporates an octylthiophene π-spacer. mdpi.com
The performance of this polymer was evaluated in an OFET device architecture. The introduction of the alkylated thiophene (B33073) π-spacer in PBC3 was found to influence the polymer's crystallinity in the film state. Unlike a similar polymer with a non-alkylated thiophene spacer (PBC2), PBC3 did not exhibit crystallinity in its film state. This difference in molecular ordering had a significant impact on the charge transport properties. mdpi.com The hole mobility of the PBC3 polymer was measured to be 5.0 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com This highlights the critical role that the specific chemical structure of the monomer, in this case, the presence of the octyl side chain on the thiophene ring originating from this compound, plays in determining the solid-state packing and ultimately the charge carrier mobility in OFET devices.
Below is an interactive data table summarizing the OFET performance of the PBC3 polymer.
| Polymer | Hole Mobility (cm² V⁻¹ s⁻¹) |
| PBC3 | 5.0 × 10⁻⁴ |
Based on the information available, a detailed article focusing on the specific chemical compound “this compound” in the context of the requested outline cannot be generated. Scientific literature providing in-depth research on the n-type and p-type switching behaviors, thin-film structure, charge carrier dynamics, and advanced optoelectrical device functionalities specifically for this compound is not presently available in the public domain.
General information on related thiophene compounds and the broader field of organic electronics exists, but a focused analysis of this compound as required by the prompt is not possible with the current state of published research. Further investigation into this specific material is needed within the scientific community to provide the data necessary to construct the requested article.
Other Emerging Organic Electronic Applications
Organic Photodetectors (OPDs)
Organic photodetectors are devices that convert light into an electrical signal. Thiophene-based polymers, due to their tunable electronic properties and strong light absorption in the visible spectrum, are frequently used as the active layer in OPDs. A polymer incorporating the 4-octylthiophene unit would be expected to contribute to the p-type (donor) component of the bulk heterojunction (BHJ) active layer.
The octyl side chain on the thiophene ring is primarily incorporated to enhance the solubility of the resulting polymer in organic solvents. This improved solubility is critical for solution-based processing techniques, such as spin coating or inkjet printing, which are key advantages of organic electronics for large-area and low-cost fabrication. Furthermore, the alkyl side chain can influence the polymer's morphology and the packing of the polymer chains in the solid state, which in turn affects charge transport and device performance.
A hypothetical OPD device incorporating a polymer derived from this compound would likely exhibit performance characteristics influenced by:
Spectral Responsivity: The absorption spectrum of the polymer would determine the range of light wavelengths the OPD can detect.
External Quantum Efficiency (EQE): This would depend on the efficiency of exciton (B1674681) generation, diffusion, and dissociation into free charge carriers.
Dark Current: The presence of the octyl group could influence the thin-film morphology, potentially affecting leakage currents in the dark.
Response Speed: The charge carrier mobility within the polymer network would be a key factor in determining how quickly the detector can respond to changes in light intensity.
Without specific experimental data, a representative data table for an OPD based on a polymer from this compound cannot be provided.
Organic Light-Emitting Diodes (OLEDs)
In organic light-emitting diodes, an electric current is used to generate light. Conjugated polymers can be employed as the emissive layer, the charge-transporting layers, or both. A polymer containing 4-octylthiophene units could potentially be used in the hole transport layer (HTL) or as part of the emissive layer, often in combination with other monomers to tune the emission color and efficiency.
Key performance metrics for an OLED that would be influenced by a polymer containing this monomer include:
Turn-on Voltage: The voltage at which the device begins to emit light.
Luminance and External Quantum Efficiency (EQE): The brightness of the emitted light and the efficiency of converting electrons to photons.
Color Purity (CIE Coordinates): The specific color of the emitted light.
Device Lifetime: The operational stability of the OLED.
As no specific research on OLEDs utilizing polymers synthesized directly from this compound is available, a data table detailing these performance metrics cannot be generated.
Organic Thermoelectrics (OTEs)
Organic thermoelectric devices can convert waste heat into useful electrical energy. The key properties for a good thermoelectric material are a high electrical conductivity (σ), a high Seebeck coefficient (S), and a low thermal conductivity (κ). These parameters are combined in the dimensionless figure of merit, ZT = (S²σT)/κ, where T is the absolute temperature.
Thiophene-based polymers are promising candidates for p-type OTE materials. The 4-octylthiophene unit, by promoting solubility, allows for the processing of these polymers into thin films. The molecular ordering and packing of the polymer chains, influenced by the octyl side chains, can significantly impact the electrical conductivity. Doping of the polymer is a crucial step to increase the charge carrier concentration and thereby enhance both the electrical conductivity and the Seebeck coefficient.
For a polymer derived from this compound to be effective in an OTE application, it would need to exhibit:
High Electrical Conductivity: Achieved through efficient charge transport along the conjugated backbone and between polymer chains.
A High Seebeck Coefficient: Indicating a large voltage is generated per unit of temperature difference.
Low Thermal Conductivity: To maintain a temperature gradient across the device.
Detailed research findings and a corresponding data table on the thermoelectric properties of a polymer specifically synthesized from this compound are not present in the current scientific literature.
Q & A
Q. Table 1. Catalytic Optimization Data
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Chlorobenzene | 100 | 95 |
| 2 | Pd(OAc)₂ | Toluene | 120 | 81 |
| 3 | Pd(PPh₃)₄ | o-DCB | 100 | 89 |
| Adapted from |
How do ligand systems influence the reactivity of this compound in transition metal-catalyzed reactions?
Level: Advanced
Methodological Answer:
Ligands modulate metal center accessibility and electronic properties:
*Diene Ligands (e.g., Bn-nbd)**: Enhance Rh-catalyzed 1,4-additions by stabilizing low-oxidation-state metals, achieving >90% ee in asymmetric reactions .
Phosphine Ligands (e.g., Binap) : Reduce activity in Sn-based couplings due to steric hindrance (<10% yield in some cases) .
Recommendation : Screen chiral ligands (e.g., Josiphos) for enantioselective applications.
How does the octyl substituent impact the compound’s reactivity compared to shorter-chain analogs?
Level: Advanced
Methodological Answer:
The octyl chain:
Solubility : Enhances solubility in nonpolar solvents (e.g., THF, toluene), facilitating homogeneous reactions .
Steric Effects : Minimal interference in cross-coupling due to distal positioning from the reactive Sn center .
Crystallinity : Long alkyl chains promote ordered packing in solid-state applications (e.g., organic electronics) .
Q. Comparative Data :
- Tributyl(4-methylthiophen-2-yl)stannane : Lower solubility in toluene (10 mg/mL vs. 50 mg/mL for octyl analog) .
How should researchers address contradictions in reported reaction yields involving this compound?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., low yields in Pd-catalyzed reactions vs. high yields in Rh systems ) arise from:
Catalyst Poisoning : Sn byproducts (e.g., Me₃SnCl) deactivate Pd centers. Mitigate via pre-treatment with NaHCO₃ .
Substrate Compatibility : Electron-deficient aryl halides (e.g., nitroarenes) may underperform; use electron-rich partners (e.g., thiophenes) .
Reaction Monitoring : Employ TLC or GC-MS to identify intermediates and optimize reaction times .
What are the best practices for handling and storing this compound to ensure stability?
Level: Basic
Methodological Answer:
Storage : Keep under argon at −20°C in amber vials to prevent Sn-C bond photolysis .
Handling : Use gloveboxes for air-sensitive steps; quench residues with aqueous KF to form inert SnF₂ .
Decomposition Signs : Yellowing indicates oxidation; purify via silica gel chromatography if degraded .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
